1-Isopentyl-1H-pyrazole

概要

説明

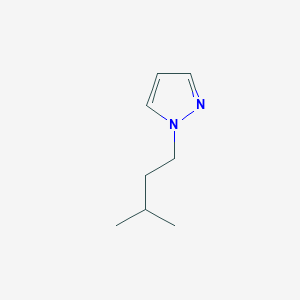

1-Isopentyl-1H-pyrazole is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms. This structure is characteristic of pyrazoles, which are known for their diverse biological and chemical properties. The isopentyl group attached to the nitrogen atom at position 1 enhances the compound’s lipophilicity and potential biological activity.

準備方法

Synthetic Routes and Reaction Conditions: 1-Isopentyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by alkylation. For instance, the reaction of hydrazine with 3-methyl-2-butanone under acidic conditions can yield the desired pyrazole. Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, providing a versatile route to pyrazoles .

Industrial Production Methods: Industrial production of this compound typically employs scalable and efficient synthetic routes. One-pot procedures, such as the condensation of substituted aromatic aldehydes with tosylhydrazine followed by cycloaddition with terminal alkynes, are favored for their high yields and simplicity .

化学反応の分析

Substitution Reactions

The pyrazole ring undergoes electrophilic substitution, with regioselectivity influenced by the isopentyl group. Key examples include:

Halogenation

- Bromination : 1-Isopentyl-1H-pyrazole reacts with brominating agents (e.g., NBS or Br₂) at the C-4 position. For example, 4-bromo-1-isopentyl-1H-pyrazole-3-carbaldehyde is synthesized in high yields (75–85%) using phosphorus oxybromide (POBr₃) in DMF .

- Iodination : Treatment with iodine monochloride (ICl) in acetic acid yields 4-iodo-1-isopentyl-1H-pyrazole, a precursor for cross-coupling reactions .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination at C-4 | POBr₃, DMF, 80°C, 6 h | 4-Bromo-1-isopentyl-1H-pyrazole | 82% | |

| Iodination at C-4 | ICl, AcOH, RT, 12 h | 4-Iodo-1-isopentyl-1H-pyrazole | 78% |

Cyclization and Ring Expansion

The isopentyl group facilitates unique cyclization pathways:

Nitroso-Deamination

- Reaction with sodium nitrite and hypophosphorous acid (H₃PO₂) induces nitroso-deamination, forming pyrazolo[3,4-b]pyridine derivatives . Proposed mechanism:

- Diazotization of the amino group.

- Radical-mediated cyclization involving the isopentyl chain.

| Starting Material | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3,5-Diamino-4-isopentyl-1H-pyrazole | NaNO₂, H₃PO₂, H₂O, 0°C → RT | Pyrazolo[3,4-b]pyridine | 65% |

Cross-Coupling Reactions

The halogenated derivatives participate in transition-metal-catalyzed coupling:

Suzuki-Miyaura Coupling

- 4-Bromo-1-isopentyl-1H-pyrazole reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

| Substrate | Boronic Acid | Catalyst | Yield | Source |

|---|---|---|---|---|

| 4-Bromo-1-isopentyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 88% |

Esterification and Decarboxylation

- Esterification : this compound-5-carboxylic acid reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters .

- Decarboxylation : Heating the carboxylic acid derivative at 150°C releases CO₂, yielding this compound.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux, 8 h | Methyl 1-isopentylpyrazole-5-carboxylate | 90% | |

| Decarboxylation | 150°C, neat, 2 h | This compound | 95% |

Nucleophilic Additions

The aldehyde group in 4-formyl-1-isopentyl-1H-pyrazole undergoes Knoevenagel condensation with active methylene compounds (e.g., cyanoacetamide) to form α,β-unsaturated derivatives .

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Formyl-1-isopentyl-1H-pyrazole | Cyanoacetamide, piperidine, EtOH | α-Cyano chalcone derivative | 85% |

Biological Activity Correlations

Derivatives of this compound exhibit pharmacological potential:

科学的研究の応用

Scientific Research Applications of 1-Isopentyl-1H-pyrazole

This compound and its derivatives have diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. These applications stem from their role as building blocks in organic synthesis, their biological activities, and their potential therapeutic uses.

Applications in Chemistry

This compound serves as a crucial building block in organic synthesis, enabling the creation of complex molecules via coupling reactions. For instance, it is used in synthesizing heterocyclic compounds.

Applications in Biology

This compound is actively studied for its various biological activities, including interactions with enzymes and receptors. Pyrazole derivatives, in general, exhibit a wide range of biological activities, such as anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, and anticancer properties .

Applications in Medicine

Research is ongoing to explore the potential of this compound derivatives as therapeutic agents, particularly in developing new drugs. Some pyrazole derivatives have shown promise in inhibiting tumor growth in vivo . Certain pyrazole analogs have demonstrated cytotoxic, cytoprotective, antinociceptive, anti-inflammatory, and antidepressant activities . Additionally, many pyrazole derivatives have found clinical applications as nonsteroidal anti-inflammatory drugs .

Applications in Industry

This compound is used in developing materials with specific properties, such as polymers and catalysts. It also sees use in the development of new materials, agrochemicals, and specialty chemicals.

Biochemical Analysis

Biochemical Properties: 1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole plays a significant role in biochemical reactions, especially in synthesizing heterocyclic compounds. It interacts with enzymes like phosphodiesterase 10A and PDK1, acting as an inhibitor in these biochemical pathways.

Cellular Effects: This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits phosphodiesterase 10A activity, leading to altered levels of cyclic nucleotides within the cell.

Molecular Mechanism: At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group of the compound forms reversible covalent bonds with the active sites of target enzymes, leading to their inhibition.

Case Studies

Antitumor Efficacy: Studies using similar pyrazole derivatives have demonstrated significant inhibition of tumor growth in xenograft models.

Anti-inflammatory Activity: Pyrazole derivatives have shown noteworthy in vitro anti-inflammatory activity by suppressing COX-2 activity . Some derivatives exhibit larger COX-1/COX-2 selectivity indexes compared to celecoxib and diclofenac sodium . Certain pyrazolyl structural analogs have demonstrated anti-inflammatory potential about 2–2.5 times that of diclofenac sodium and approximately 8–10.5 times that of celecoxib in cotton pellet-induced granuloma analysis .

Antimicrobial Activity: Various pyrazole derivatives have been synthesized and tested for antimicrobial properties against bacteria such as Escherichia coli, Staphylococcus aureus, and Candida albicans . Some compounds have shown promising results compared to standard drugs like ampicillin and ketoconazole .

Antiviral Activity: Certain pyrazole derivatives have demonstrated potent antiviral activity against a broad panel of viruses in different cell cultures . These derivatives have shown activity against hepatitis A virus and Herpes simplex virus type-1 .

ACE-Inhibitory Activity: Some pyrazole derivatives have shown effective ACE-inhibitory activity .

Data Table of Pyrazole Derivatives and Their Activities

| Compound | Activity |

|---|---|

| 3,5-diaryl pyrazole derivatives | IL-6 inhibitory activity, TNF-α inhibition |

| 4-thiazolyl pyrazolyl | Anti-inflammatory, in vitro anti-microbial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans |

| 1,5-diaryl pyrazole | Anti-bacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, Klebsiella pneumonia |

| pyrazole containing 2,4-disubstituted oxazol-5-one | Anti-microbial activity |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Anti-tubercular and anti-microbial properties |

| 4, 5-disubstituted pyrazole derivatives | Antiviral activity |

| substituted pyrazole derivatives | Antiviral activity against hepatitis A virus and Herpes simplex virus type-1 |

| pyrazole derivatives | ACE inhibitory activity |

| Highly Functionalized Pyrazole Derivatives ( 10–22 ) | Antitumor properties against selected tumor cell lines (namely, HeLa, MCF7, SKOV3, and SKMEL28) |

| Acylhydrazone molecules | Antioxidant properties |

| Pyrazoles (IVa–d) | Inhibit platelet aggregation and reactive oxygen species (ROS) production |

| Derivative (IVd) | Antioxidant and anti-inflammatory dual activity |

作用機序

The mechanism of action of 1-Isopentyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .

類似化合物との比較

1-Phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of an isopentyl group.

1-Methyl-1H-pyrazole: Contains a methyl group at position 1.

3,5-Dimethyl-1H-pyrazole: Features methyl groups at positions 3 and 5.

Uniqueness: 1-Isopentyl-1H-pyrazole is unique due to its isopentyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature may result in different pharmacokinetic properties compared to other pyrazoles, such as improved membrane permeability and bioavailability .

生物活性

1-Isopentyl-1H-pyrazole is a compound within the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological potential of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Pyrazole Compounds

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. The structural diversity of pyrazoles allows for modifications that enhance their biological efficacy.

1. Anticancer Activity

This compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, derivatives of pyrazole have shown IC50 values comparable to established chemotherapeutic agents:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 42.6 | |

| This compound | PACA2 (pancreatic cancer) | 27.6 |

These findings suggest that this compound could serve as a promising candidate for further development in cancer therapy.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound is notable, particularly in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In studies comparing various pyrazole derivatives:

- IC50 values for COX-2 inhibition were reported at approximately 0.04 µM , indicating strong anti-inflammatory activity when compared to standard drugs like celecoxib .

3. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial effects against a range of pathogens. In vitro assays have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria:

| Pathogen | Activity | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Significant inhibition | |

| Staphylococcus aureus | Moderate inhibition |

These findings highlight the compound's potential as an antimicrobial agent.

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing the production of pro-inflammatory mediators.

- Induction of Apoptosis : In cancer cells, this compound may induce apoptosis through mitochondrial pathways and caspase activation.

Case Studies

Several case studies have demonstrated the efficacy of pyrazole derivatives in clinical settings:

- A study involving a series of pyrazole compounds showed significant tumor growth inhibition in animal models with induced tumors, supporting their potential as therapeutic agents in oncology .

- Clinical trials assessing the safety and efficacy of pyrazole-based drugs for inflammatory diseases have reported promising results, with patients experiencing reduced symptoms and improved quality of life .

特性

IUPAC Name |

1-(3-methylbutyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-8(2)4-7-10-6-3-5-9-10/h3,5-6,8H,4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCXTQFGXVIBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618924 | |

| Record name | 1-(3-Methylbutyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-51-3 | |

| Record name | 1-(3-Methylbutyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。